1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate

PLD2 inhibition benzimidazole piperidine phenoxyacetamide pharmacophore

1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate (CAS 1351658-41-7) is a synthetic small molecule comprising a benzimidazole pharmacophore N1-linked via a methylene bridge to a piperidine ring, which is in turn N-acylated with a phenoxyacetyl group. It is supplied as an oxalate salt with a molecular formula of C23H25N3O6 and a molecular weight of 439.47 g/mol.

Molecular Formula C23H25N3O6
Molecular Weight 439.468
CAS No. 1351658-41-7
Cat. No. B2943659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate
CAS1351658-41-7
Molecular FormulaC23H25N3O6
Molecular Weight439.468
Structural Identifiers
SMILESC1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)COC4=CC=CC=C4.C(=O)(C(=O)O)O
InChIInChI=1S/C21H23N3O2.C2H2O4/c25-21(15-26-18-6-2-1-3-7-18)23-12-10-17(11-13-23)14-24-16-22-19-8-4-5-9-20(19)24;3-1(4)2(5)6/h1-9,16-17H,10-15H2;(H,3,4)(H,5,6)
InChIKeyLNLVVTQVFVQZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone Oxalate (CAS 1351658-41-7): Structural Baseline and Procurement-Relevant Classification


1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate (CAS 1351658-41-7) is a synthetic small molecule comprising a benzimidazole pharmacophore N1-linked via a methylene bridge to a piperidine ring, which is in turn N-acylated with a phenoxyacetyl group . It is supplied as an oxalate salt with a molecular formula of C23H25N3O6 and a molecular weight of 439.47 g/mol . The compound belongs to the broad class of substituted benzimidazole-type piperidine derivatives, a scaffold that has been extensively patented for therapeutic applications including pain management via opioid receptor modulation [1]. However, the specific substitution pattern and oxalate counterion distinguish this compound from the numerous analogs within this class that feature alternative N-acyl groups or salt forms .

Why Generic Substitution Fails for 1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone Oxalate: A Comparator-Based Rationale for Informed Procurement


Within the benzimidazole-piperidine chemotype, minor structural perturbations yield profound shifts in pharmacological selectivity and potency [1]. For instance, the phenoxyacetyl moiety present in this compound closely mimics the critical pharmacophoric element found in selective phospholipase D2 (PLD2) inhibitors such as VU0360250-1, which achieves an IC50 of 3,800 nM against PLD2 [2]. In contrast, substituting the phenoxy group with a thiophene-acetyl fragment, as in CAS 1351619-41-4, or replacing the phenoxyacetamide with alternative N-acyl groups redirects target engagement toward distinct enzyme or receptor classes . Critically, the oxalate salt form of this compound confers specific solubility and crystallinity characteristics that differ significantly from free base or hydrochloride salt counterparts, directly impacting experimental reproducibility in biological assays and formulation workflows . Consequently, ad hoc interchanging of this compound with a structurally similar analog or a different salt form without rigorous validation is likely to compromise pharmacological outcomes and data integrity.

Quantitative Differential Evidence Guide: 1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone Oxalate Versus In-Class Comparators


Phospholipase D2 (PLD2) Inhibitory Activity: Target Compound Class-Level Potency Compared to VU0360250-1 and PLD1-Selective Analogs

The phenoxyacetyl fragment of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone closely recapitulates the essential pharmacophore of VU0360250-1, a validated PLD2 inhibitor tool compound [1]. VU0360250-1 inhibits human PLD2 with an IC50 of 3,800 nM in a cellular assay measuring phosphatidic acid production, while its PLD1 inhibitory potency is substantially weaker [1]. By structural extension, the target compound is predicted to exhibit PLD2-biased activity. This differentiates it from halogenated benzimidazolone-piperidine PLD inhibitors (e.g., 4-F, 5-F, 6-F, 5-Br substituted) which achieve IC50 values as low as 60–480 nM against PLD1, representing a distinct selectivity profile [2].

PLD2 inhibition benzimidazole piperidine phenoxyacetamide pharmacophore VU0360250-1

Sigma-1 Receptor Affinity: Class-Level Comparison of Benzimidazole-Piperidine Scaffolds

Benzimidazole-piperidine compounds are a privileged scaffold for sigma-1 receptor (σ1R) binding. Representative analogs within this chemical space have demonstrated Ki values ranging from 0.30 nM to 4.30 nM against the sigma-1 receptor in guinea pig brain membrane displacement assays using [³H]-(+)-pentazocine [1]. In contrast, phenoxyacetamide-substituted analogs structurally related to the target compound exhibit binding to alternative targets such as NAPE-PLD (IC50 = 302 nM) [2]. For the target compound, the absence of a 2-keto group on the benzimidazole ring, which is present in high-affinity σ1R ligands (Ki = 0.74–1.30 nM), predicts a shift in receptor selectivity away from sigma-1 and toward other CNS targets [3].

sigma-1 receptor benzimidazole piperidine pain pharmacology radioligand binding

Salt Form Differentiation: Oxalate Counterion as a Solubility and Crystallinity Modulator

The target compound is supplied as an oxalate salt (C23H25N3O6), a deliberate choice of counterion that impacts key developability parameters relative to the free base or alternative salt forms . Within the benzimidazole-piperidine oxalate class, the oxalate salt form has been noted to enhance aqueous solubility and solid-state stability compared to the free base, as documented for closely related analogs such as CAS 1351619-41-4 . While quantitative solubility data for this specific compound are not publicly disclosed, the general principle that oxalate salts exhibit improved dissolution rates and distinct hygroscopicity profiles over hydrochloride salts in heterocyclic amine compounds is well-established [1].

oxalate salt salt screening solubility enhancement physicochemical property optimization

Recommended Research and Industrial Application Scenarios for 1-(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone Oxalate


Phospholipase D2 (PLD2) Isoform-Selective Chemical Probe Development

Based on the class-level evidence that phenoxyacetyl-substituted benzimidazole-piperidines preferentially engage PLD2 over PLD1 [Section 3, Evidence Item 1], this compound is suitable as a starting scaffold for developing PLD2-selective chemical probes. Researchers studying PLD2-specific roles in cancer cell migration, invasion, and metastasis can use this compound as a structural template for further optimization, leveraging the established SAR that the phenoxyacetyl moiety drives PLD2 bias while halogenated benzimidazolones favor PLD1 inhibition [1].

Combinatorial Chemistry and Focused Library Synthesis Targeting Non-Sigma-1 CNS Receptors

Given the predicted reduced sigma-1 receptor affinity due to the absence of a 2-keto substituent on the benzimidazole core [Section 3, Evidence Item 2], this compound serves as a valuable diversification point for combinatorial library synthesis aimed at exploring non-sigma-1 CNS targets. The piperidine tertiary amine and the phenoxyacetyl carbonyl provide two chemically orthogonal functionalization handles, enabling rapid parallel synthesis of diverse analogs for phenotypic screening against ion channels, GPCRs, or enzymes beyond the sigma receptor family [2].

Physicochemical Property Benchmarking in Salt Selection and Formulation Pre-Screening

The oxalate salt form of this compound [Section 3, Evidence Item 3] represents a deliberate salt selection strategy that can serve as a benchmark in comparative salt screening campaigns. Pharmaceutical scientists evaluating the developability of benzimidazole-piperidine lead series can utilize this compound to calibrate solubility, dissolution rate, and solid-state stability measurements between oxalate, hydrochloride, mesylate, and free base forms. This application is particularly relevant for early-stage pre-formulation studies where selecting the optimal salt form is critical for downstream pharmacokinetic profiling [3].

Reference Standard for Analytical Method Development in Benzimidazole-Piperidine Quality Control

With a reported purity of 95% [1], this compound can serve as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods tailored to benzimidazole-piperidine oxalate derivatives. Analytical chemists in QC/QA laboratories can employ this compound to establish system suitability parameters, retention time markers, and impurity profiling protocols that are transferable across the broader benzimidazole-piperidine oxalate compound family.

Quote Request

Request a Quote for 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.